An In-depth Technical Guide to the Chemical Structure and Properties of Cetyl Alcohol
An In-depth Technical Guide to the Chemical Structure and Properties of Cetyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological profile of cetyl alcohol (Hexadecan-1-ol). A fatty alcohol of significant industrial importance, particularly in the pharmaceutical and cosmetic sectors, a thorough understanding of its characteristics is crucial for formulation development and safety assessment. This document consolidates key data into structured tables, outlines detailed experimental methodologies for property determination based on OECD guidelines, and presents visual representations of its chemical structure and mechanism of action to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Cetyl alcohol, with the IUPAC name hexadecan-1-ol , is a long-chain fatty alcohol.[1][2][3] Its structure consists of a 16-carbon chain with a hydroxyl group (-OH) at one end. This amphipathic nature, possessing both a hydrophobic hydrocarbon tail and a hydrophilic alcohol head, underpins many of its functional properties as an emulsifier and emollient.
The chemical formula for cetyl alcohol is C16H34O , and its molecular formula is CH3(CH2)15OH .[1][2][4][5] At room temperature, it exists as a waxy white solid or flakes.[1][2]
Below is a diagram representing the chemical structure of cetyl alcohol.
Caption: 2D chemical structure of cetyl alcohol.
Physicochemical Properties
The physicochemical properties of cetyl alcohol are critical to its function in various applications. These properties have been determined through standardized testing methodologies and are summarized in the table below.
| Property | Value |
| Molecular Weight | 242.44 g/mol |
| Melting Point | 49.3 °C (120.7 °F; 322.4 K) |
| Boiling Point | 344 °C (651 °F; 617 K) |
| Density | 0.811 g/cm³ |
| Water Solubility | Insoluble |
| Solubility in other solvents | Very soluble in ether, benzene, and chloroform. Soluble in acetone. Slightly soluble in alcohol.[1] |
| log P (Octanol-Water Partition Coefficient) | 7.25 |
| pKa (Acid Dissociation Constant) | 16.2 |
Experimental Protocols for Physicochemical Properties
The determination of the physicochemical properties of chemical substances is governed by internationally recognized guidelines to ensure consistency and reliability of data. The following protocols are based on the OECD Guidelines for the Testing of Chemicals.
Melting Point/Melting Range (OECD Guideline 102)
This method determines the temperature at which the phase transition from solid to liquid occurs.
Principle: A small, uniform sample of the substance is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.
Apparatus:
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Capillary tube melting point apparatus (e.g., Thiele tube or automated instrument).
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Thermometer calibrated to a recognized standard.
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Glass capillary tubes, sealed at one end.
Procedure:
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Sample Preparation: A small amount of the dry, powdered substance is introduced into a capillary tube to a height of 2-4 mm.
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Heating: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 10°C/min until it is about 10°C below the expected melting point.
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Determination: The heating rate is then reduced to 1-2°C/min. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last solid particle disappears is recorded as the final melting point.
Boiling Point (OECD Guideline 103)
This method determines the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.
Principle: The substance is heated, and the temperature at which it boils freely is recorded. For substances that decompose at their boiling point, the measurement can be performed at reduced pressure.
Apparatus:
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Ebulliometer or a distillation apparatus.
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Calibrated thermometer.
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Heating mantle or oil bath.
Procedure (Distillation Method):
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A suitable quantity of the substance is placed in a distillation flask.
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The apparatus is assembled, and the substance is heated.
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The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
Water Solubility (OECD Guideline 105)
This guideline describes two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for those with higher solubility.
Principle (Flask Method): A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Apparatus:
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Constant temperature water bath or shaker.
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Glass flasks with stoppers.
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Centrifuge or filtration apparatus.
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Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).
Procedure:
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An excess amount of the substance is added to a known volume of water in a flask.
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The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
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The solution is then centrifuged or filtered to remove undissolved solid.
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The concentration of the substance in the clear aqueous phase is determined using a validated analytical method.
Density of Liquids and Solids (OECD Guideline 109)
This guideline provides several methods for determining the density of substances. For a solid like cetyl alcohol, the pycnometer method is suitable.
Principle: The density is calculated from the mass of the substance and the volume it occupies. The volume is determined by measuring the mass of a pycnometer filled with the substance and a liquid of known density.
Apparatus:
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Pycnometer (a glass flask with a precise volume).
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Analytical balance.
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Constant temperature bath.
Procedure:
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The mass of the empty, clean, and dry pycnometer is determined.
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A known mass of the solid substance is placed in the pycnometer.
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The pycnometer is then filled with a liquid of known density in which the solid is insoluble (e.g., a hydrocarbon for cetyl alcohol).
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The pycnometer is brought to a constant temperature in the bath, and the total mass is measured.
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The volume of the solid is calculated from the mass and density of the displaced liquid. The density of the solid is then its mass divided by its calculated volume.
Toxicological Profile
The toxicological properties of cetyl alcohol have been evaluated to ensure its safety in consumer and industrial applications. It is generally considered to be of low toxicity.
| Toxicological Endpoint | Value | Species |
| Acute Oral LD50 | > 5000 mg/kg | Rat |
| Acute Dermal LD50 | > 2000 mg/kg | Rabbit |
| Skin Irritation | Mild to non-irritating | Rabbit |
| Eye Irritation | Mild to non-irritating | Rabbit |
Experimental Protocols for Toxicological Assessment
The toxicological assessment of chemicals follows standardized protocols to ensure the welfare of test animals and the reliability of the data. The following are summaries of the relevant OECD guidelines.
Acute Oral Toxicity (Based on OECD Guideline 423 - Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
Principle: A stepwise procedure is used where a small number of animals are dosed at one of three fixed starting dose levels (5, 50, or 300 mg/kg body weight). The outcome of the initial dosing determines the next step: either dosing at a higher or lower level or terminating the study.
Procedure:
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Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.
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Dosing: The test substance is administered in a single dose by gavage.
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Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
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Endpoint: The LD50 is estimated based on the dose levels at which mortality is observed.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
Principle: The test substance is applied to a small area of the skin of a single animal. The degree of irritation is observed and scored at specified intervals.
Procedure:
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Animal Selection: A single healthy young adult albino rabbit is used for the initial test.
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Application: A 0.5 g patch of the test substance is applied to a shaved area of the skin for a 4-hour exposure period.
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Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
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Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.
Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal. The other eye serves as a control.
Procedure:
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Animal Selection: A single healthy young adult albino rabbit is used.
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Instillation: A 0.1 g dose of the solid substance is instilled into the eye.
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Observation: The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
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Scoring: The severity of the ocular lesions is scored to determine the irritation potential.
Mechanism of Action as a Skin Emollient
Cetyl alcohol is widely used in topical formulations for its emollient properties. Its mechanism of action is primarily physical, involving the formation of an occlusive layer on the stratum corneum, the outermost layer of the skin.
Caption: Cetyl alcohol's mechanism of action as a skin emollient.
This occlusive layer reduces transepidermal water loss (TEWL), thereby increasing the moisture content of the skin.[6] This leads to improved skin hydration, softness, and smoothness.
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates a generalized workflow for determining a physicochemical property, such as melting point, according to OECD guidelines.
Caption: Generalized workflow for physicochemical property determination.
Conclusion
Cetyl alcohol is a well-characterized fatty alcohol with a favorable safety profile and versatile physicochemical properties that make it a valuable excipient in the pharmaceutical and cosmetic industries. Its primary function as an emollient is attributed to its ability to form an occlusive barrier on the skin, thereby enhancing hydration. The standardized methodologies outlined in this guide provide a framework for the consistent and reliable assessment of its properties, ensuring its safe and effective use in product development.
